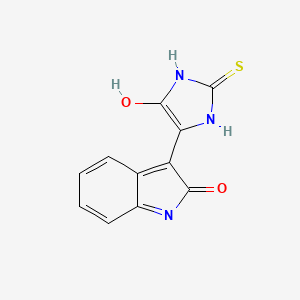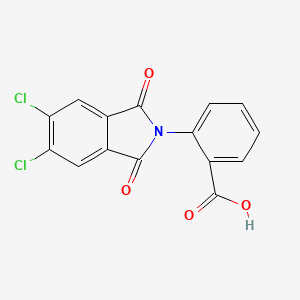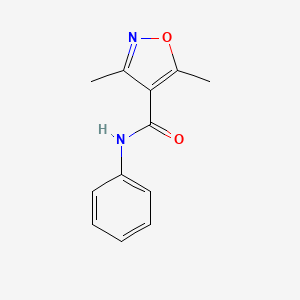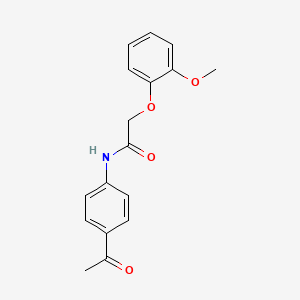![molecular formula C18H24F2N2O3 B5525682 (1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" is a stereoisomeric chemical entity that belongs to the class of diazabicyclo[3.2.2]nonanes. These compounds have attracted interest due to their structural complexity and potential for biological activity. The structure embodies a unique combination of bicyclic frameworks, methoxy groups, and difluoro substitutions that contribute to its chemical and physical properties.
Synthesis Analysis
Synthesis of related bicyclic σ receptor ligands with cytotoxic activity involves stereoselective methodologies starting from (R)- and (S)-glutamate, showcasing a Dieckmann analogous cyclization to form the bicyclic framework, followed by stereoselective reduction and inversion to establish desired configurations (Geiger et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds reveals a twin-chair conformation, demonstrating the effects of nucleophile-electrophile interactions on molecular geometry. For instance, X-ray analyses of certain diazabicyclo[3.3.1]nonan derivatives establish twin-chair conformations influenced by the orientation of substituents and intramolecular interactions (McCabe et al., 1989).
Chemical Reactions and Properties
The chemical reactivity and properties of diazabicyclo[3.2.2]nonanes derivatives are influenced by their structural features. Stereoselective synthesis processes highlight the impact of different substituents on the compounds' reactivity and interaction with biological targets. For example, specific stereoisomers exhibit high σ1 receptor affinity and significant cytotoxic activity against certain cancer cell lines (Geiger et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Receptor Affinity
Compounds structurally related to (1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one have been synthesized from (R)- and (S)-glutamate. These compounds, including stereoisomeric alcohols and methyl ethers, have shown high affinity for σ1 receptors. Their synthesis involves a Dieckmann analogous cyclization and stereoselective reduction processes. Particularly, methyl ethers of these compounds demonstrated complete cell growth inhibition of the small cell lung cancer cell line A-427 at 20 μM concentration, suggesting a potential target for cancer treatment. The IC50-values of these compounds were comparable to antitumor drugs cisplatin and oxaliplatin, indicating their cytotoxic potential against tumor cell lines (Geiger et al., 2007; Geiger et al., 2007).
Influence on Sigma Receptor Affinity and Cytotoxicity
Further studies on 6,8-diazabicyclo[3.2.2]nonane derivatives, which are structurally related to the specified compound, revealed their affinity toward sigma(1) and sigma(2) receptors. These studies indicated that the positioning of aromatic moieties around the bicyclic framework significantly influences receptor affinity and cytotoxicity. Some of these compounds displayed selective growth inhibition against the small cell lung cancer cell line A-427, with particular benzyl ethers and benzylidene derivatives showing potent cytotoxicity. Compound 11a, for instance, exhibited a cytotoxic potency surpassing that of cisplatin, highlighting its potential as a therapeutic agent (Holl et al., 2009).
Propiedades
IUPAC Name |
(1S,5R)-3-[(2,3-difluoro-6-methoxyphenyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O3/c1-24-8-7-22-13-4-3-12(18(22)23)9-21(10-13)11-14-16(25-2)6-5-15(19)17(14)20/h5-6,12-13H,3-4,7-11H2,1-2H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPRBJDLUYHOTC-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)CC3=C(C=CC(=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=C(C=CC(=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[(2,3-difluoro-6-methoxyphenyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)


![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)


![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)